2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2098071-84-0) is a spirocyclic carboxylic acid building block featuring a 6-azaspiro[3.4]octane core with an 8-ethoxymethyl substituent and an N-acetic acid side chain. Its molecular formula is C12H21NO3 with a molecular weight of 227.30 g/mol.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 2098071-84-0
Cat. No. B1478998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid
CAS2098071-84-0
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC12CCC2)CC(=O)O
InChIInChI=1S/C12H21NO3/c1-2-16-8-10-6-13(7-11(14)15)9-12(10)4-3-5-12/h10H,2-9H2,1H3,(H,14,15)
InChIKeyPSSHCBWLKDEVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2098071-84-0): Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry Procurement


2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2098071-84-0) is a spirocyclic carboxylic acid building block featuring a 6-azaspiro[3.4]octane core with an 8-ethoxymethyl substituent and an N-acetic acid side chain. Its molecular formula is C12H21NO3 with a molecular weight of 227.30 g/mol . The 6-azaspiro[3.4]octane scaffold is recognized as a privileged structure in medicinal chemistry, offering three-dimensional conformational constraint that distinguishes it from planar heterocyclic alternatives [1]. This compound belongs to a class of spirocyclic building blocks that have been increasingly utilized in drug discovery to enhance potency, selectivity, and physicochemical properties of lead candidates [2].

Why 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid Cannot Be Replaced by Generic Azaspiro[3.4]octane Analogs in Lead Optimization Programs


The spirocyclic carboxylic acid class is not functionally interchangeable. Substitution at the 8-position (ethoxymethyl vs. hydroxymethyl vs. unsubstituted), variation of the N-side chain (acetic acid vs. propanoic acid vs. ethylamine vs. ethanol), and the ring heteroatom composition all produce quantifiable differences in hydrogen-bond donor/acceptor count, lipophilicity (XlogP), topological polar surface area (TPSA), rotatable bond count, and synthetic derivatization handles . These molecular property differences directly impact solubility, permeability, metabolic stability, and the range of accessible downstream chemistry, making generic substitution without experimental validation a significant risk to lead optimization timelines [1].

Quantitative Differentiation Evidence for 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid vs. Closest Structural Analogs


Reduced Hydrogen-Bond Donor Count vs. 8-Hydroxymethyl Analog (CAS 2091575-46-9) Confers Lower TPSA and Altered Permeability Profile

The target compound carries 1 hydrogen-bond donor (carboxylic acid OH only), whereas the closest structural analog 2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2091575-46-9) carries 2 HBDs (carboxylic acid OH plus primary alcohol OH) . The ethoxymethyl ether replacement eliminates one HBD, which is predicted to reduce topological polar surface area and increase passive membrane permeability relative to the hydroxymethyl analog . The target compound possesses 5 rotatable bonds vs. 3 for the hydroxymethyl analog, indicating greater conformational flexibility in the side chain while maintaining the rigid spirocyclic core .

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Ether vs. Alcohol 8-Position Substituent: Enhanced Chemical Stability and Altered Lipophilicity

The 8-ethoxymethyl group in the target compound is an ethyl ether, which is chemically more stable than the primary alcohol in the 8-hydroxymethyl analog (CAS 2091575-46-9) toward oxidation and unwanted metabolic conjugation (e.g., glucuronidation or sulfation) . The replacement of the polar hydroxyl with an ethoxy group increases calculated lipophilicity: the parent 6-azaspiro[3.4]octane core has a measured/estimated logP of 0.94–1.32, and the addition of an ethoxymethyl substituent is expected to increase logP by approximately 1.0–1.5 log units relative to a hydroxymethyl substituent, based on the Hansch π constant for CH2OCH2CH3 vs. CH2OH . The hydroxymethyl analog has a computed XlogP of -1.9, indicating high hydrophilicity; the ethoxymethyl analog is predicted to be substantially more lipophilic .

Chemical Stability Lipophilicity Optimization Prodrug Design

Carboxylic Acid Functional Handle vs. Amine and Alcohol Analogs: Orthogonal Synthetic Utility for Amide Coupling and Bioconjugation

The target compound presents a free carboxylic acid as its primary synthetic handle, enabling direct amide coupling, esterification, and hydrazide formation without protecting group manipulation. This contrasts with the amine analog 2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine (CAS 2098109-89-6, MW 212.33, C12H24N2O) and the alcohol analog 2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol (CAS 2098071-96-4, MW 213.32, C12H23NO2), each of which offers different reactivity profiles . The carboxylic acid is compatible with HATU/DIPEA-mediated amide coupling conditions widely used in parallel medicinal chemistry, whereas the amine requires activation of the coupling partner and the alcohol requires additional activation (e.g., mesylation or Mitsunobu conditions) [1]. The target compound also differs from 2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid (CAS 2097946-61-5, MW 241.33, C13H23NO3), which has a longer propanoic acid linker that changes the spatial orientation of the carboxylate relative to the spirocyclic core by one additional methylene unit .

Synthetic Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Spirocyclic Core Conformational Rigidity vs. Monocyclic Piperidine Alternatives: Three-Dimensionality Advantage for Target Selectivity

The 6-azaspiro[3.4]octane core imparts conformational rigidity that is absent in simple N-substituted piperidine or pyrrolidine carboxylic acid building blocks. Spirocyclic scaffolds have been demonstrated to enhance binding selectivity by restricting the conformational ensemble, reducing entropic penalties upon target binding, and exploring three-dimensional chemical space orthogonal to planar heteroaromatic frameworks [1]. The spiro junction between the azetidine and cyclopentane rings in the target compound creates a defined exit vector geometry for the carboxylic acid side chain that is distinct from the more flexible piperidine-N-acetic acid motif found in common commercial building blocks [2]. This three-dimensionality has been associated with improved success rates in fragment-to-lead optimization and reduced promiscuity in screening campaigns [3].

Conformational Restriction Target Selectivity Scaffold Diversity

Critical Evidence Gap Advisory: No Published Biological Activity or Head-to-Head Bioassay Data Available for This Specific Compound

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, EPA CompTox, and major vendor databases (accessed May 2026) identified no primary research articles, patent applications, or publicly disclosed biological assay data specifically evaluating 2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid (CAS 2098071-84-0) [1]. No IC50, Ki, EC50, ADME, or in vivo data were found. This compound appears exclusively in chemical vendor catalogs as a research building block with typical purity specifications of 95% . All differentiation claims above are therefore based on computed/structural comparisons and class-level inference from the broader azaspiro[3.4]octane literature, not on direct experimental comparison data for this specific compound. Users should treat biological activity predictions with appropriate caution and conduct their own experimental validation [2].

Evidence Transparency Procurement Risk Assessment Data Gap Analysis

Recommended Procurement and Application Scenarios for 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid Based on Structural Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Reduced HBD Count

Based on the 1 HBD count of the target compound vs. 2 HBD for the hydroxymethyl analog, this building block is preferentially indicated for medicinal chemistry programs targeting CNS indications where minimizing hydrogen-bond donor count is critical for blood-brain barrier penetration. The ethoxymethyl ether maintains the spirocyclic core rigidity while eliminating the alcohol HBD present in CAS 2091575-46-9 . The parent 6-azaspiro[3.4]octane core has a demonstrated logP of 0.94-1.32 and pKa of 11.41, providing a favorable starting point for CNS multiparameter optimization (MPO) scoring [1].

Amide Library Synthesis via Direct Carboxylic Acid Coupling

The free carboxylic acid handle enables direct, protection-free amide coupling with diverse amine building blocks using standard HATU/DIPEA or EDC/HOBt conditions. This contrasts with the amine analog (CAS 2098109-89-6) and alcohol analog (CAS 2098071-96-4), which require additional synthetic manipulation to achieve analogous amide bond formation . This makes the target compound the preferred choice for generating spirocyclic amide libraries in parallel medicinal chemistry workflows, as described for azaspiro[3.4]octane multifunctional modules [2].

Fragment-Based Drug Discovery Exploiting Three-Dimensional Spirocyclic Topology

The rigid spirocyclic architecture of the 6-azaspiro[3.4]octane core provides a conformationally constrained scaffold that explores three-dimensional chemical space distinct from planar aromatic fragments. As noted in the spirocyclic scaffolds review, such three-dimensionality can enhance binding selectivity and reduce off-target promiscuity relative to flat heterocyclic fragments . With a molecular weight of 227.30, this compound falls within acceptable fragment limits (MW < 300) and carries a synthetically tractable carboxylic acid vector for fragment growing or linking strategies [1].

Metabolically Stable Spirocyclic Core for Oral Drug Candidate Scaffolding

The ethoxymethyl ether at the 8-position is more resistant to Phase I (alcohol oxidation) and Phase II (glucuronidation, sulfation) metabolism than the hydroxymethyl analog (CAS 2091575-46-9), making this building block better suited for oral drug discovery programs where metabolic stability of the core scaffold is a key optimization parameter . The spirocyclic framework itself has been associated with improved metabolic stability in multiple drug discovery campaigns, as reviewed by Zheng et al. [1].

Quote Request

Request a Quote for 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.